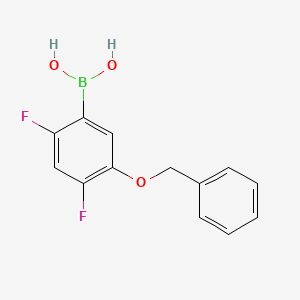

5-Benzyloxy-2,4-difluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyloxy-2,4-difluorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy-2,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic structures .

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature below 15°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant, which means it can be carried out under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed borylation reactions, where an aryl halide is reacted with a boron reagent under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 5-Benzyloxy-2,4-difluorophenylboronic acid may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2,4-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The benzyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly used.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Benzyloxy-2,4-difluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Benzyloxy-5-fluorophenylboronic Acid: Similar structure but with only one fluorine atom.

2,4-Difluorophenylboronic Acid: Lacks the benzyloxy group.

Uniqueness

5-Benzyloxy-2,4-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro substituents, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .

Biological Activity

5-Benzyloxy-2,4-difluorophenylboronic acid (CAS No. 2096335-69-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in therapeutic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine atoms and a benzyloxy group enhances its chemical properties, including stability and binding affinity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Boronic acids can inhibit enzymes by binding to their active sites or interfering with substrate binding. The fluorine substituents may enhance the compound's lipophilicity and metabolic stability, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

Antimicrobial Activity : Preliminary studies indicate that derivatives of phenylboronic acids exhibit antimicrobial properties. For instance, similar compounds have shown moderate activity against Candida albicans and higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus .

Enzyme Inhibition : Research suggests that phenylboronic acids can act as inhibitors of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in various microorganisms. This mechanism is similar to that of the antifungal drug Tavaborole (AN2690), which also targets LeuRS .

Case Studies

- Antifungal Activity : A study on structurally related phenylboronic acids revealed their potential as antifungal agents through enzyme inhibition. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than established antifungal treatments .

- Antibacterial Properties : Another investigation demonstrated that certain phenylboronic acids exhibited significant antibacterial activity, with MIC values lower than those of conventional antibiotics against specific strains of bacteria .

Comparative Analysis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Tavaborole (AN2690) | 8 | Antifungal |

| Fluorinated Phenylboronic Acid | TBD | Antibacterial |

Research Findings

Recent studies have focused on the synthesis and characterization of fluorinated boronic acids, highlighting their enhanced acidity and reactivity compared to non-fluorinated analogs . The incorporation of fluorine not only improves binding to biological targets but also increases the compound's overall pharmacological profile.

Properties

IUPAC Name |

(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNFGNBWYJGOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.